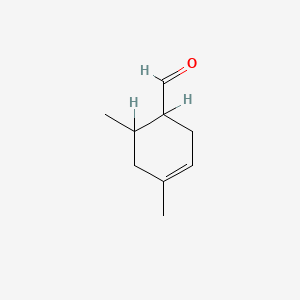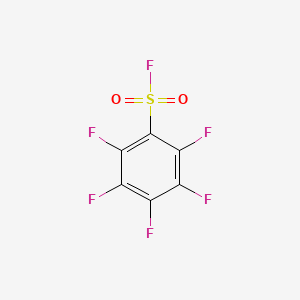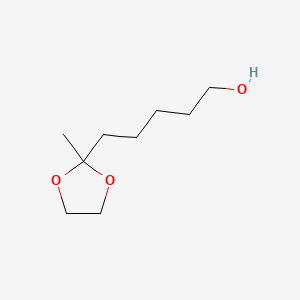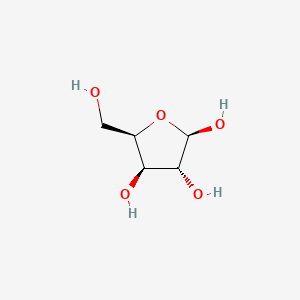
Beta-D-Xylofuranose
概要
説明
Beta-D-Xylofuranose is a monosaccharide that belongs to the class of pentoses, specifically a furanose form of xylose with a beta-configuration at the anomeric center . It is a naturally occurring sugar found in various plant materials, particularly in hemicelluloses, which are polysaccharides present in the cell walls of plants . This compound plays a significant role in the structure and function of plant cell walls and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Beta-D-Xylofuranose can be synthesized through several chemical and enzymatic pathways. One common method involves the conversion of D-xylose to its furanose form. This process typically includes the protection of hydroxyl groups, selective oxidation, and subsequent deprotection steps . For example, the preparation of 1,5-di-O-alkyl derivatives of D-xylofuranose involves the substitution of hydroxyl groups with mesyl or methyldithiocarbonyl groups, followed by cis-hydroxylation and acid hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of hemicellulose, which is abundant in agricultural and forestry residues. The hydrolysis process breaks down hemicellulose into its constituent sugars, including D-xylose, which can then be converted to this compound through chemical or enzymatic methods .
化学反応の分析
Types of Reactions
Beta-D-Xylofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and benzyl chloride are used for acetylation and benzylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acetylated and benzylated forms, which are used in further chemical synthesis and research .
科学的研究の応用
Beta-D-Xylofuranose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
作用機序
The mechanism of action of Beta-D-Xylofuranose involves its interaction with various enzymes and molecular targets. For example, it can act as a substrate for glycosidases and glycosyltransferases, enzymes that catalyze the hydrolysis and transfer of glycosyl groups, respectively . These interactions are crucial for its biological activity and potential therapeutic applications.
類似化合物との比較
Beta-D-Xylofuranose can be compared with other similar compounds, such as:
Alpha-D-Xylofuranose: Differing in the configuration at the anomeric center, which affects its reactivity and interaction with enzymes.
D-Xylopyranose: A pyranose form of xylose, which has a different ring structure and chemical properties.
D-Glucose: Another common monosaccharide with different structural and functional characteristics.
These comparisons highlight the unique properties of this compound, such as its specific configuration and reactivity, which make it valuable for various applications in research and industry.
特性
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467944 | |
| Record name | Beta-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37110-85-3 | |
| Record name | beta-D-Xylofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037110853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-XYLOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25A82N17F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


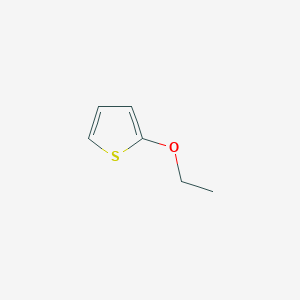
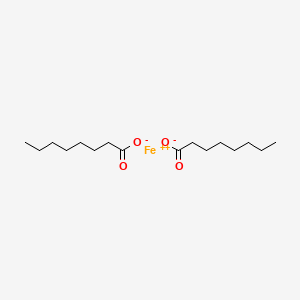
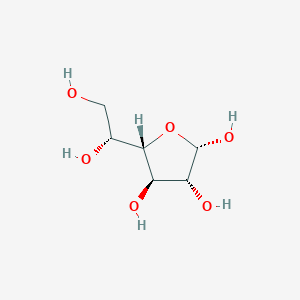
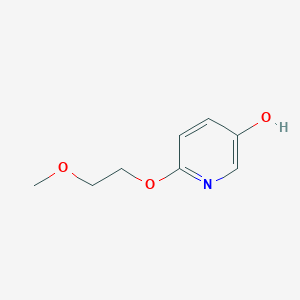
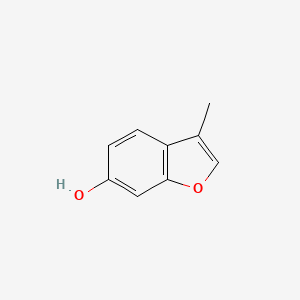
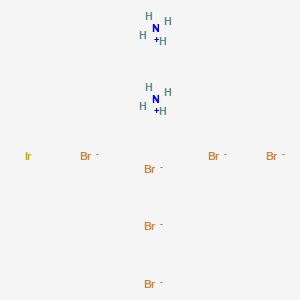
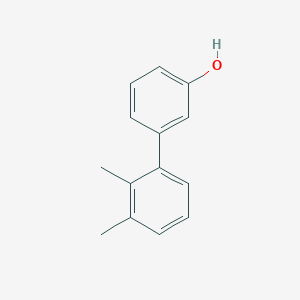
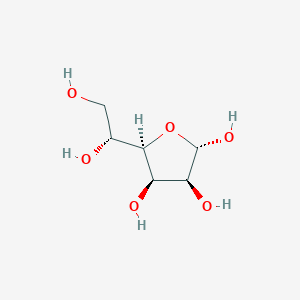
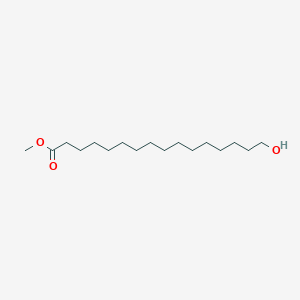
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)
